4-Chloro-2-(chloromethyl)-1-iodobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

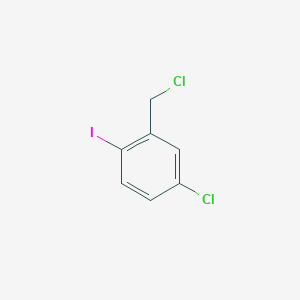

2D Structure

Properties

IUPAC Name |

4-chloro-2-(chloromethyl)-1-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2I/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAUFMOYGGBQQEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CCl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

711017-73-1 | |

| Record name | 4-chloro-2-(chloromethyl)-1-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-Chloro-2-(chloromethyl)-1-iodobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 4-Chloro-2-(chloromethyl)-1-iodobenzene, a key intermediate in the development of novel pharmaceuticals and complex organic molecules. This document outlines detailed experimental protocols, presents quantitative data for reaction efficiency, and illustrates the synthetic pathways for enhanced clarity.

Introduction

This compound is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. Its trifunctional nature, featuring chloro, chloromethyl, and iodo substituents, offers multiple reactive sites for diverse chemical transformations. This versatility makes it a valuable building block for the synthesis of complex molecular architectures, including active pharmaceutical ingredients. This guide explores three plausible and efficient synthetic pathways for the preparation of this compound.

Synthetic Pathways

Three primary synthetic routes have been identified for the synthesis of this compound. Each pathway offers distinct advantages and employs different starting materials and reaction cascades.

-

Pathway 1: Electrophilic Chloromethylation of 4-Chloro-1-iodobenzene. This is a direct approach where the chloromethyl group is introduced onto the pre-formed 4-chloro-1-iodobenzene backbone.

-

Pathway 2: Diazotization and Iodination of 4-Chloro-2-methylaniline followed by Side-Chain Chlorination. This multi-step synthesis begins with a commercially available aniline derivative, offering a versatile route to the target molecule.

-

Pathway 3: Halogenation and Subsequent Side-Chain Chlorination of a Toluene Derivative. This pathway starts from a substituted toluene and involves iodination followed by radical chlorination of the methyl group.

The logical workflow for these synthetic pathways is illustrated below.

Experimental Protocols and Data

This section provides detailed experimental procedures for each synthetic pathway, supported by quantitative data in tabular format for easy comparison.

Pathway 1: Electrophilic Chloromethylation of 4-Chloro-1-iodobenzene

This method involves the direct introduction of a chloromethyl group onto the 4-chloro-1-iodobenzene ring using formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid or protic acid catalyst.

Experimental Workflow:

Detailed Protocol:

In a reaction vessel equipped with a stirrer, reflux condenser, and gas inlet, 4-chloro-1-iodobenzene (1 equivalent) is dissolved in a suitable inert solvent such as glacial acetic acid. To this solution, paraformaldehyde (1.5 to 2 equivalents) is added, followed by a catalytic amount of zinc chloride (0.1 to 0.2 equivalents). The mixture is heated to 60-80°C, and a steady stream of dry hydrogen chloride gas is bubbled through the reaction mixture for 4-6 hours. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled to room temperature and poured into a mixture of crushed ice and water. The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether). The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound.

Data Summary:

| Parameter | Value/Description | References |

| Starting Material | 4-Chloro-1-iodobenzene | |

| Reagents | Paraformaldehyde, HCl (gas), Zinc Chloride | |

| Solvent | Glacial Acetic Acid | |

| Reaction Temperature | 60-80°C | |

| Reaction Time | 4-6 hours | |

| Typical Yield | 60-80% (estimated based on similar reactions) | |

| Purification | Vacuum distillation or Column chromatography |

Pathway 2: From 4-Chloro-2-methylaniline

This pathway involves the conversion of the amino group of 4-chloro-2-methylaniline to an iodo group via the Sandmeyer reaction, followed by the free-radical chlorination of the benzylic methyl group.

Experimental Workflow:

Mass Spectrometry Analysis of 4-Chloro-2-(chloromethyl)-1-iodobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry data and analytical methodologies for 4-Chloro-2-(chloromethyl)-1-iodobenzene. This halogenated aromatic compound is of interest in synthetic chemistry and drug development, and a thorough understanding of its mass spectrometric behavior is crucial for its identification and quantification.

Quantitative Mass Spectrometry Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 286.88858 | 134.0 |

| [M+Na]+ | 308.87052 | 137.9 |

| [M-H]- | 284.87402 | 130.5 |

| [M+NH4]+ | 303.91512 | 150.9 |

| [M+K]+ | 324.84446 | 138.7 |

| [M+H-H2O]+ | 268.87856 | 127.1 |

| [M+HCOO]- | 330.87950 | 144.8 |

| [M+CH3COO]- | 344.89515 | 187.8 |

Data obtained from predicted values for 2-chloro-4-(chloromethyl)-1-iodobenzene.[1]

Analysis of related compounds provides further insight into the expected mass spectrometric behavior:

-

1-(Chloromethyl)-2-iodobenzene , a related structure, shows prominent peaks at m/z 217 and 252 in its GC-MS data.[2]

-

The mass spectrum for 1-chloro-4-iodobenzene is available, offering a reference for a simpler, related halogenated benzene.[3]

-

Similarly, the mass spectrum for 1-chloro-4-(chloromethyl)benzene provides data on a molecule with a similar chloromethyl group but lacking the iodine atom.[4]

Experimental Protocols

The analysis of halogenated aromatic compounds such as this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). The following protocol is a generalized approach based on established methods for similar analytes.

1. Sample Preparation:

-

Samples containing this compound should be dissolved in a high-purity volatile solvent, such as hexane or dichloromethane.

-

For trace analysis in complex matrices like crude oil, sample preparation techniques such as headspace sampling or purge-and-trap may be necessary to isolate the volatile analyte and protect the instrument.[5]

-

A dilution series should be prepared to determine the linear range of detection and for quantitative analysis.

2. GC-MS Analysis:

-

Instrumentation: An Agilent GC 7890A with a 5975C MSD or a similar system is suitable for this analysis.[5]

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms, is recommended for the separation of halogenated aromatic compounds.

-

Injection: A split/splitless injector is typically used. For dilute samples, a splitless injection is preferred to maximize sensitivity.

-

Oven Program: A temperature gradient is employed to ensure good separation and peak shape. A typical program might start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating reproducible mass spectra of organic molecules.[6]

-

Mass Analyzer: A quadrupole or ion trap mass analyzer can be used to scan a mass range of m/z 50-500.

3. Data Analysis:

-

The resulting chromatogram will show the retention time of this compound.

-

The mass spectrum corresponding to this chromatographic peak can be used for identification by comparing it to library spectra or by analyzing the fragmentation pattern.

-

For quantification, the peak area of a characteristic ion is integrated and compared to a calibration curve generated from standards of known concentration.

Fragmentation Pathway and Experimental Workflow

The fragmentation of this compound in an electron ionization source is expected to proceed through several key steps. The following diagram illustrates a plausible fragmentation pathway.

References

- 1. PubChemLite - 2-chloro-4-(chloromethyl)-1-iodobenzene (C7H5Cl2I) [pubchemlite.lcsb.uni.lu]

- 2. 1-(Chloromethyl)-2-iodobenzene | C7H6ClI | CID 101064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzene, 1-chloro-4-iodo- [webbook.nist.gov]

- 4. Benzene, 1-chloro-4-(chloromethyl)- [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. files.core.ac.uk [files.core.ac.uk]

Solubility Profile of 4-Chloro-2-(chloromethyl)-1-iodobenzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-2-(chloromethyl)-1-iodobenzene. Due to the limited availability of specific public data on this compound, this document outlines the theoretical solubility considerations based on its chemical structure and provides standardized experimental protocols for its determination. This information is critical for applications in synthetic chemistry, process development, and formulation science where precise solubility data is a prerequisite for success.

Physicochemical Properties and Solubility Prediction

This compound is a polysubstituted aromatic compound. Its solubility in various organic solvents is primarily governed by its molecular structure, which imparts a significant degree of lipophilicity. The presence of three halogen substituents (chloro and iodo) on the benzene ring increases its molecular weight and van der Waals forces, while the chloromethyl group adds a slightly polar, reactive site.

Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit higher solubility in non-polar and moderately polar organic solvents. Solvents that can engage in dipole-dipole interactions or London dispersion forces are likely to be effective. Conversely, its solubility in highly polar, protic solvents such as water is expected to be negligible.

Quantitative Solubility Data

Specific quantitative solubility data for this compound is not extensively reported in publicly accessible literature. The following table provides a predictive framework for its solubility based on common organic solvent categories. Experimental determination is required to establish precise values.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | High | Dominated by London dispersion forces, favorable for the non-polar aromatic and halogenated structure. |

| Polar Aprotic | Acetone, THF, DCM | High to Moderate | Dipole-dipole interactions can solvate the polarizable C-X bonds of the compound. |

| Polar Protic | Ethanol, Methanol | Low to Moderate | Hydrogen bonding of the solvent is disrupted with minimal favorable interaction with the solute. |

| Highly Polar | Water, Acetonitrile | Very Low/Insoluble | The high polarity and hydrogen bonding network of water do not favor the solvation of this molecule. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a specific solvent.

3.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials tightly and place them in a constant temperature orbital shaker set to a specific temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifugation at the same temperature can be used to accelerate this process.

-

Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter to prevent any solid particles from being transferred. Immediately dilute the aliquot with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the analytical range of the chosen detection method.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility by taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.

Caption: Workflow for Shake-Flask Solubility Determination.

An In-depth Technical Guide to 4-Chloro-2-(chloromethyl)-1-iodobenzene: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-(chloromethyl)-1-iodobenzene is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its trifunctional nature, featuring chloro, chloromethyl, and iodo substituents on a benzene ring, offers multiple reactive sites for a variety of chemical transformations. This technical guide provides a comprehensive review of the available literature on this compound, covering its synthesis, chemical and physical properties, and its emerging role in medicinal chemistry, with a focus on its potential anticancer activities. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate further research and application of this compound in drug discovery and development.

Chemical Properties and Data

This compound is a polysubstituted aromatic compound. The presence of three distinct halogen and haloalkyl groups on the benzene ring imparts unique reactivity and physicochemical properties to the molecule. The iodo group is a good leaving group in various cross-coupling reactions, the chloromethyl group is susceptible to nucleophilic substitution, and the chloro group influences the electronic properties of the aromatic ring.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source |

| Molecular Formula | C₇H₅Cl₂I | PubChem[1] |

| Molecular Weight | 286.93 g/mol | BLDpharm[2] |

| CAS Number | 711017-73-1 | BLDpharm[2] |

| SMILES | C1=CC(=C(C=C1Cl)CCl)I | PubChemLite[1] |

| InChI | InChI=1S/C7H5Cl2I/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2 | PubChemLite[1] |

| Monoisotopic Mass | 285.8813 Da | PubChemLite[1] |

| Predicted XlogP | 3.6 | PubChemLite[1] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly published, its synthesis can be inferred from general methods for the halogenation and chloromethylation of aromatic compounds. A plausible synthetic route would involve the chloromethylation of 4-chloro-1-iodobenzene.

Inferred Synthesis Workflow

The logical flow for the synthesis would be a two-step process starting from a commercially available precursor.

Caption: Inferred synthetic workflow for this compound.

General Experimental Protocol for Chloromethylation of an Aromatic Compound

This protocol is a general guideline and would require optimization for the specific substrate.

Materials:

-

4-Chloro-1-iodobenzene

-

Paraformaldehyde ((CH₂O)n)

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Inert solvent (e.g., Dichloromethane or Carbon Tetrachloride)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirring apparatus, suspend 4-chloro-1-iodobenzene and paraformaldehyde in the inert solvent.

-

Add anhydrous zinc chloride as a catalyst.

-

While stirring vigorously, bubble hydrogen chloride gas through the mixture or add concentrated hydrochloric acid dropwise.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid.

-

Wash again with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Reactivity and Applications in Organic Synthesis

The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of more complex organic molecules.[3]

-

Nucleophilic Substitution: The chloromethyl group is a reactive site for Sₙ2 reactions, allowing for the introduction of various functional groups such as alcohols, ethers, amines, and nitriles.

-

Cross-Coupling Reactions: The iodo substituent is particularly reactive in palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Heck couplings, enabling the formation of carbon-carbon bonds.

-

Grignard and Organolithium Reagents: The iodo group can be converted into a Grignard or organolithium reagent, providing a nucleophilic carbon center for reaction with electrophiles.

The presence of both chlorine and iodine enhances its reactivity in comparison to its analogs, making it a promising candidate for combinatorial chemistry and the synthesis of compound libraries for drug screening.[3]

Biological Activity and Potential in Drug Development

Preliminary studies suggest that derivatives of this compound possess significant biological activity, particularly anticancer properties.[3]

Anticancer Activity

In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including human leukemia and breast cancer cell lines.[3] For instance, a derivative of this compound has demonstrated activity against the MCF-7 breast cancer cell line. While specific IC₅₀ values for the parent compound are not yet reported in the literature, the activity of its derivatives suggests that this chemical scaffold is a promising starting point for the development of new anticancer agents.

Mechanism of Action

The proposed mechanism of action for the anticancer activity of related compounds involves the induction of apoptosis in cancer cells. This is thought to occur through pathways involving oxidative stress and DNA damage.[3] The electrophilic nature of the chloromethyl group could allow for alkylation of nucleophilic sites on biomolecules, such as DNA and proteins, leading to cellular dysfunction and apoptosis.

Caption: Proposed mechanism of action for anticancer activity.

Experimental Protocols for Biological Assays

To evaluate the anticancer potential of this compound, standard in vitro cytotoxicity assays can be employed.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Materials:

-

Cancer cell lines (e.g., MCF-7, U-937)

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the complete culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Conclusion

This compound is a chemical intermediate with considerable promise for applications in organic synthesis and drug discovery. Its multifunctional structure provides a platform for the synthesis of diverse and complex molecules. While preliminary data on its derivatives suggest potential anticancer activity, further research is required to fully elucidate the biological properties and therapeutic potential of the parent compound. This guide provides a foundational overview to encourage and facilitate future investigations into this intriguing molecule. Researchers are encouraged to pursue the synthesis, full characterization, and comprehensive biological evaluation of this compound to unlock its full potential in the development of new therapeutics.

References

An In-depth Technical Guide on the Material Safety of Halogenated Benzene Derivatives

Disclaimer: A specific Material Safety Data Sheet (MSDS) for 4-Chloro-2-(chloromethyl)-1-iodobenzene was not publicly available at the time of this writing. This document is a comprehensive technical guide synthesized from the safety data of structurally similar compounds. The information herein is intended for researchers, scientists, and drug development professionals to foster an understanding of the potential hazards and safe handling procedures associated with this class of chemicals. All data should be treated as representative and not as a direct substitute for a substance-specific MSDS provided by a chemical supplier.

Chemical Identification and Properties

This guide compiles data from several related halogenated benzene derivatives to provide a safety and handling profile. The primary analogues referenced include isomers and compounds with similar functional groups.

Table 1: Chemical Identification of this compound and Its Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | N/A | C₇H₅Cl₂I | ~286.93 |

| 4-Chloro-1-(chloromethyl)-2-iodobenzene | 882689-32-9 | C₇H₅Cl₂I | 271.92 (Calculated)[1] |

| 4-Bromo-2-(chloromethyl)-1-iodobenzene | 1261817-10-0 | C₇H₅BrClI | 331.37[2] |

| 1-(Chloromethyl)-2-iodobenzene | 59473-45-9 | C₇H₆ClI | Not Specified |

| 4-Chloro-2-iodo-1-methylbenzene | 33184-48-4 | C₇H₆ClI | 252.48[3] |

Table 2: Physical and Chemical Properties of Related Compounds

| Property | 1-Chloro-4-iodobenzene (CAS 637-87-6) | Chlorobenzene (CAS 108-90-7) | Notes |

| Appearance | Light cream solid[4] | Colorless liquid[5] | The target compound is likely to be a solid at room temperature. |

| Odor | Odorless[4] | Almond-like[5] | Odor may vary based on impurities. |

| Melting Point | 52 - 55 °C[4] | -45.6 °C[5] | --- |

| Boiling Point | 226 - 227 °C @ 760 mmHg[4] | 132 °C[5] | --- |

| Flash Point | 108 °C[4] | 29.44 °C (Closed Cup)[5] | The target compound is expected to be combustible.[6] |

| Solubility | Insoluble in water.[7] | Soluble in methanol, diethyl ether.[5] | Low water solubility is expected. |

| Vapor Density | Not Applicable (Solid)[4] | 3.88 (Air = 1)[5] | --- |

| Specific Gravity | No data available | 1.1058 (Water = 1)[5] | --- |

Hazard Identification and Classification

Based on GHS classifications of analogous compounds, this compound is anticipated to be a hazardous substance. The presence of chloro, iodobenzene, and particularly the reactive chloromethyl group suggests significant potential for irritation, toxicity, and corrosive action.[1]

Table 3: GHS Hazard Classifications for Analogous Compounds

| Hazard Class | GHS Classification & Statements (Representative) |

| Acute Toxicity (Oral, Dermal, Inhalation) | Warning/Danger: Harmful if swallowed (H302), Harmful in contact with skin (H312), Harmful if inhaled (H332).[8] Some analogs are classified as fatal in contact with skin (H310). |

| Skin Corrosion/Irritation | Danger/Warning: Causes severe skin burns and eye damage (H314).[9][10] Causes skin irritation (H315).[3] May cause an allergic skin reaction (H317). |

| Serious Eye Damage/Irritation | Danger/Warning: Causes serious eye damage (H318).[10] Causes serious eye irritation (H319).[3] |

| Specific Target Organ Toxicity (Single) | Warning: May cause respiratory irritation (H335).[3][10] |

| Aquatic Hazard | Warning: Very toxic to aquatic life with long lasting effects (H410).[6] |

Experimental Protocols

Detailed experimental protocols for the toxicological and physical hazard testing of these specific compounds are not available in the summarized safety data sheets. However, these values are typically determined using standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

For instance, acute toxicity is often evaluated via studies like:

-

OECD 420: Acute Oral Toxicity - Fixed Dose Procedure

-

OECD 402: Acute Dermal Toxicity

-

OECD 403: Acute Inhalation Toxicity

Skin and eye irritation/corrosion are typically assessed using:

-

OECD 404: Acute Dermal Irritation/Corrosion

-

OECD 405: Acute Eye Irritation/Corrosion

Professionals seeking to replicate or validate these findings should consult the full, substance-specific regulatory filings, which would contain detailed experimental reports.

Handling, Storage, and Emergency Procedures

Safe handling and storage are paramount for minimizing risk. The following protocols are synthesized from recommendations for analogous compounds.

Exposure Controls and Personal Protection

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. Eyewash stations and safety showers must be readily accessible.[11]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., Butyl rubber) and protective clothing to prevent skin contact.[11]

-

Respiratory Protection: If dust or vapors are generated, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors.[11]

-

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.[11] Wash thoroughly after handling.[4]

-

Storage: Store in a cool, dry, well-ventilated place away from direct sunlight and incompatible materials such as strong oxidizing agents.[11][12] Keep containers tightly closed.[11] Store locked up.

First Aid Measures

The following diagram outlines a logical workflow for first aid response to an exposure event.

Accidental Release Measures

The following diagram illustrates a standard procedure for responding to a chemical spill.

Stability and Reactivity

-

Reactivity: The chloromethyl group provides a reactive site for nucleophilic substitution.[1]

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Heat, flames, sparks, and exposure to direct sunlight.[12]

-

Incompatible Materials: Strong oxidizing agents.[4]

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes, including carbon monoxide, carbon dioxide, hydrogen chloride gas, and hydrogen iodide.[4]

Toxicological and Ecological Information

-

Toxicological Information: The toxicological properties have not been thoroughly investigated for most of these specific compounds.[13] However, based on the hazard classifications, they are presumed to be harmful or toxic via oral, dermal, and inhalation routes. The primary health effects are severe irritation or burns to the skin, eyes, and respiratory tract.[10]

-

Ecological Information: Many halogenated benzene compounds are very toxic to aquatic life, and some have long-lasting effects.[6] It is strongly advised not to let this chemical enter the environment.[6] Spills should be prevented from entering drains or water courses.[13]

References

- 1. Benzene, 4-chloro-1-(chloromethyl)-2-iodo- | 882689-32-9 | Benchchem [benchchem.com]

- 2. 4-Bromo-2-(chloromethyl)-1-iodobenzene | C7H5BrClI | CID 70663255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzene, 4-chloro-2-iodo-1-methyl- | C7H6ClI | CID 141766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 6. ICSC 1763 - 1-CHLORO-2-(CHLOROMETHYL)BENZENE [inchem.org]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 4-Bromo-1-chloro-2-iodobenzene | C6H3BrClI | CID 51000071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Chloro-1-iodo-2-(trifluoromethyl)benzene | C7H3ClF3I | CID 2724524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-(Chloromethyl)-2-iodobenzene | C7H6ClI | CID 101064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

- 13. capotchem.cn [capotchem.cn]

Methodological & Application

Application Notes and Protocols for the Use of 4-Chloro-2-(chloromethyl)-1-iodobenzene in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Chloro-2-(chloromethyl)-1-iodobenzene as a versatile building block in palladium-catalyzed cross-coupling reactions. This trifunctional molecule, possessing iodo, chloro, and chloromethyl groups, offers multiple reaction sites for the strategic construction of complex organic molecules, making it a valuable intermediate in pharmaceutical and materials science research.

Introduction

This compound is a polyhalogenated aromatic compound that serves as an excellent substrate in various cross-coupling reactions. The high reactivity of the carbon-iodine bond allows for selective functionalization, while the chloromethyl and chloro substituents provide additional handles for subsequent transformations. This document outlines protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings, providing researchers with the necessary information to effectively utilize this reagent in their synthetic endeavors.

Synthesis of this compound

A plausible synthetic route to this compound involves the chloromethylation of 4-chloro-1-iodobenzene. This electrophilic aromatic substitution introduces the reactive chloromethyl group.

General Protocol for Chloromethylation:

To a solution of 4-chloro-1-iodobenzene in a suitable solvent (e.g., dichloromethane), add a source of formaldehyde (e.g., paraformaldehyde) and a Lewis acid catalyst (e.g., zinc chloride or aluminum chloride). Hydrogen chloride gas is then bubbled through the mixture, or a chloromethylating agent like chloromethyl methyl ether can be used. The reaction is typically stirred at room temperature until completion. After an aqueous workup, the product is purified by chromatography or distillation.

Note: Due to the lack of a specific literature protocol for the synthesis of this exact molecule, this serves as a general guideline based on standard chloromethylation procedures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. The high reactivity of the C-I bond in this compound makes it an excellent substrate for this transformation, allowing for the selective formation of biaryl structures.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from procedures for the Suzuki-Miyaura coupling of substituted aryl iodides.

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v, 10 mL).

-

Reaction Execution: Stir the mixture vigorously at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and dilute it with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Typical Suzuki-Miyaura Reaction Conditions and Yields (Analogous Substrates)

| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85-95 | Adapted from general Suzuki protocols |

| Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 16 | 80-92 | Adapted from general Suzuki protocols |

| PdCl₂(dppf) (2) | - | Cs₂CO₃ (2.5) | Dioxane/H₂O | 90 | 10 | 88-97 | Adapted from general Suzuki protocols |

Note: The data in this table is representative of Suzuki-Miyaura reactions with substituted aryl iodides and may not reflect the exact results for this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes. This reaction provides a valuable method for the vinylation of the aryl ring of this compound.

Representative Experimental Protocol: Heck Reaction

This protocol is based on established procedures for the Heck reaction of aryl iodides.

-

Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 mmol), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 0.02-0.1 mmol), and a base (e.g., Et₃N or K₂CO₃, 2.0 mmol).

-

Solvent Addition: Add a suitable solvent, such as DMF, NMP, or acetonitrile (

Application Notes and Protocols for Suzuki Coupling of 4-Chloro-2-(chloromethyl)-1-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the selective Suzuki-Miyaura cross-coupling reaction of 4-Chloro-2-(chloromethyl)-1-iodobenzene with various arylboronic acids. This versatile building block is of significant interest in medicinal chemistry and materials science, enabling the synthesis of complex molecular architectures. The protocols outlined below are designed to be a starting point for researchers, offering robust conditions for achieving high yields and selectivity.

Introduction

This compound is a trifunctionalized benzene ring, presenting three potential sites for chemical modification. In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the reactivity of the carbon-halogen bond follows the general trend: C-I > C-Br >> C-Cl. This inherent difference in reactivity allows for the highly selective functionalization of the C-I bond, leaving the chloro and chloromethyl groups intact for subsequent transformations. This chemoselectivity makes it a valuable synthon for the construction of biaryl compounds with further diversification potential. The chloromethyl group, in particular, offers a reactive handle for nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound proceeds by the palladium-catalyzed reaction with an arylboronic acid in the presence of a base. The general transformation is depicted below:

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

Two representative protocols are provided below. Protocol A is a conventional thermal method, while Protocol B utilizes microwave irradiation for accelerated reaction times.

Protocol A: Conventional Thermal Suzuki-Miyaura Coupling

This protocol describes a standard method for the Suzuki coupling of this compound with an arylboronic acid using a common palladium catalyst and base combination.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

-

Solvent Addition: Add a solvent mixture of toluene (10 mL), ethanol (2 mL), and deionized water (2 mL).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Protocol B: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol offers a more rapid method for the Suzuki coupling, which can be advantageous for high-throughput synthesis and library generation.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate [Pd(OAc)₂]

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Deionized water

-

Microwave vial

-

Microwave reactor

-

(Workup and purification materials are the same as in Protocol A)

Procedure:

-

Reaction Setup: In a 10 mL microwave vial equipped with a magnetic stir bar, combine this compound (0.5 mmol, 1.0 eq), the arylboronic acid (0.75 mmol, 1.5 eq), palladium(II) acetate (0.01 mmol, 2 mol%), and SPhos (0.02 mmol, 4 mol%).

-

Base and Solvent Addition: Add potassium phosphate (1.0 mmol, 2.0 eq), 1,4-dioxane (4 mL), and deionized water (1 mL).

-

Sealing and Purging: Seal the vial with a cap and purge with an inert gas.

-

Microwave Irradiation: Place the vial in the microwave reactor and heat to 120 °C for 15-30 minutes.

-

Workup and Purification: After cooling to room temperature, perform the same workup and purification procedure as described in Protocol A.

Data Presentation

The following table summarizes representative yields for the Suzuki coupling of a structurally similar substrate, 1-bromo-3-(chloromethyl)benzene, with various arylboronic acids. These results can be used as a general guide for expected outcomes with this compound, which is expected to be more reactive due to the presence of the iodo group.

| Entry

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloro-2-(chloromethyl)-1-iodobenzene

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 4-Chloro-2-(chloromethyl)-1-iodobenzene. The following information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification methods for this compound are recrystallization, column chromatography, and vacuum distillation. The choice of method depends on the impurity profile and the desired final purity.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Potential impurities can arise from the starting materials, side reactions, and decomposition. These may include:

-

Isomeric byproducts: Other isomers of chloro-iodotoluene derivatives formed during synthesis.

-

Unreacted starting materials: Residual 1-chloro-3-iodobenzene or chloromethylating agents.

-

Over-chlorinated species: Molecules with additional chlorine atoms on the benzene ring or side chain.

-

Hydrolysis products: Benzyl alcohol derivatives formed if moisture is present.

Q3: How can I assess the purity of my this compound sample?

A3: Purity is typically assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC and GC can provide quantitative purity data, while NMR is excellent for structural confirmation and identifying impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Compound does not dissolve in the hot solvent. | The solvent is not appropriate for the compound. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated. Consider solvent systems like toluene/methanol or hexane/ethyl acetate. |

| Oiling out instead of crystallization. | The solution is supersaturated, or the cooling rate is too fast. | Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool more slowly. Seeding with a pure crystal can also promote crystallization. |

| Low recovery of pure compound. | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled to maximize crystal precipitation. |

| Crystals are colored. | Colored impurities are co-precipitating with the product. | Consider treating the hot solution with activated charcoal to adsorb colored impurities before filtration and cooling. |

Column Chromatography Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Poor separation of the desired compound from impurities. | The eluent system is not optimized. | Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, hexane/dichloromethane) to determine the optimal eluent for separation. A gradient elution may be necessary. |

| The compound is eluting too quickly (low retention). | The eluent is too polar. | Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., use a higher hexane to ethyl acetate ratio). |

| The compound is not eluting from the column (high retention). | The eluent is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the more polar solvent. |

| Tailing of the product peak. | The column is overloaded, or there are interactions with the stationary phase. | Reduce the amount of crude material loaded onto the column. Adding a small amount of a polar modifier like triethylamine to the eluent can sometimes reduce tailing. |

Experimental Protocols

Protocol 1: Recrystallization from a Toluene/Methanol Solvent System

This protocol is based on methods used for structurally similar halogenated aromatic compounds.

-

Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot toluene (approximately 60-80 °C).

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Slowly add methanol to the hot toluene solution until it becomes slightly cloudy. Reheat the solution until it is clear again.

-

Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath for at least one hour to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold methanol.

-

Drying: Dry the purified crystals under vacuum to remove residual solvents.

Quantitative Data (Illustrative)

| Parameter | Value |

| Starting Purity (Crude) | ~85% |

| Final Purity (Post-Recrystallization) | >98% |

| Recovery Yield | 70-85% |

Technical Support Center: Synthesis of 4-Chloro-2-(chloromethyl)-1-iodobenzene

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2-(chloromethyl)-1-iodobenzene. The information is based on established principles of organic chemistry and data from analogous syntheses of related halogenated aromatic compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors throughout the synthetic process. Here are some common causes and troubleshooting steps:

-

Incomplete Reaction: The reaction may not have gone to completion.

-

Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature. Ensure your reagents are pure and added in the correct stoichiometric ratios.

-

-

Suboptimal Reaction Temperature: The temperature may not be optimal for the reaction.

-

Solution: Temperature control is crucial in many organic syntheses. For instance, in related preparations, reactions are often conducted at specific temperature ranges (e.g., 0-5°C or 30-40°C) to minimize side reactions. Experiment with slight variations in temperature to find the optimal condition for your specific setup.

-

-

Poor Quality of Reagents: The purity of starting materials and reagents can significantly impact the yield.

-

Solution: Use freshly distilled or purified solvents and ensure the purity of your starting materials. Moisture-sensitive reactions require anhydrous conditions, so properly dry your glassware and use dry solvents.

-

-

Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction and purification steps.

-

Solution: Optimize your extraction procedure by ensuring the correct pH for aqueous washes and using an adequate volume of extraction solvent. For purification via column chromatography, choose an appropriate solvent system to ensure good separation and minimize product loss on the column.

-

Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely byproducts and how can I minimize their formation?

A2: The formation of byproducts is a common challenge. Based on the likely synthetic routes, here are some potential impurities and strategies to avoid them:

-

Over-chlorination Products: The reaction of a chloromethylation agent can sometimes lead to the formation of dichloromethyl or trichloromethyl derivatives.

-

Solution: Carefully control the stoichiometry of the chloromethylating agent. Using a slight excess of the substrate can help minimize over-reaction. Maintaining a lower reaction temperature can also reduce the rate of these side reactions.

-

-

Isomeric Byproducts: Depending on the starting material and reaction conditions, you may form isomers of the desired product.

-

Solution: The directing effects of the substituents on the aromatic ring are critical. Ensure you are using the correct starting material and that the reaction conditions favor the desired regioselectivity.

-

-

Unreacted Starting Material: As mentioned in Q1, incomplete reaction will lead to the presence of starting material in your crude product.

-

Solution: Monitor the reaction to completion and adjust reaction time and temperature as needed.

-

-

Hydrolysis Products: The chloromethyl group is susceptible to hydrolysis, especially during aqueous workup, which would result in the corresponding benzyl alcohol.

-

Solution: Perform the aqueous workup at a lower temperature and minimize the time the reaction mixture is in contact with water. Use a saturated sodium bicarbonate solution for neutralization, as it is a weaker base than sodium hydroxide and can reduce the risk of hydrolysis.

-

The following table summarizes potential byproducts and their likely causes:

| Byproduct Name | Potential Cause | Suggested Mitigation |

| 4-Chloro-2-(dichloromethyl)-1-iodobenzene | Excess chloromethylating agent, high temperature | Control stoichiometry, lower reaction temperature |

| 4-Chloro-1-iodo-2-methylbenzene | Incomplete chloromethylation | Increase reaction time or temperature slightly |

| (5-Chloro-2-iodophenyl)methanol | Hydrolysis of the chloromethyl group | Minimize contact with water during workup, use a mild base for neutralization |

| Isomers of the final product | Lack of regioselectivity | Optimize catalyst and reaction conditions |

Frequently Asked Questions (FAQs)

Q: What is a common synthetic route for this compound?

A: A plausible synthetic route starts from 4-chloro-1-iodobenzene, which then undergoes a chloromethylation reaction. This reaction typically involves the use of a chloromethylating agent such as a mixture of formaldehyde and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride.

Q: How can I purify the final product?

A: The crude product can be purified using several techniques. Column chromatography on silica gel is a common method for separating the desired product from byproducts and unreacted starting materials. Recrystallization from a suitable solvent system can also be an effective purification method if the product is a solid.

Q: What are the key safety precautions I should take during this synthesis?

A: This synthesis involves hazardous materials. Chloromethylating agents are often carcinogenic and should be handled with extreme care in a well-ventilated fume hood. Halogenated aromatic compounds can be irritants and toxic. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Experimental Protocols

Proposed Synthesis of this compound via Chloromethylation of 4-Chloro-1-iodobenzene

Materials:

-

4-Chloro-1-iodobenzene

-

Paraformaldehyde

-

Zinc Chloride (anhydrous)

-

Concentrated Hydrochloric Acid

-

Dichloromethane (anhydrous)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add 4-chloro-1-iodobenzene (1 equivalent) and paraformaldehyde (1.5 equivalents).

-

Add anhydrous dichloromethane as the solvent.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add anhydrous zinc chloride (0.2 equivalents) to the stirred suspension.

-

Bubble dry hydrogen chloride gas through the mixture for 1-2 hours while maintaining the temperature at 0°C.

-

After the addition of HCl, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture into ice-cold water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

Caption: Troubleshooting workflow for the synthesis of this compound.

stability and degradation of 4-Chloro-2-(chloromethyl)-1-iodobenzene

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and potential degradation of 4-Chloro-2-(chloromethyl)-1-iodobenzene. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.

Troubleshooting Guides

Issue: Inconsistent or unexpected experimental results.

If you are experiencing variability in your results, it could be related to the stability of this compound. Follow these troubleshooting steps to diagnose the potential issue.

dot

storage and handling best practices for 4-Chloro-2-(chloromethyl)-1-iodobenzene

Technical Support Center: 4-Chloro-2-(chloromethyl)-1-iodobenzene

This technical support guide provides best practices for the storage and handling of this compound, along with troubleshooting for common issues encountered during its use in research and development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area.[1][2] It is advisable to keep the container tightly closed and protected from light and moisture to prevent degradation.[3] For long-term storage, refrigeration is recommended.

Q2: What are the main safety hazards associated with this compound?

A2: Based on data for structurally similar compounds, this compound is expected to be harmful if swallowed, inhaled, or in contact with skin.[4] It can cause skin, eye, and respiratory irritation.[2][3] The presence of a chloromethyl group suggests it may be corrosive.[5][6]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling this compound, appropriate PPE should be worn, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[1] All handling should be conducted in a chemical fume hood to avoid inhalation of vapors.

Q4: What materials or substances are incompatible with this compound?

A4: Strong oxidizing agents are incompatible with this compound.[4] Contact with heat, flames, and sparks should also be avoided. Due to the reactivity of the chloromethyl group, it may also be incompatible with strong nucleophiles and bases.

Q5: How should I dispose of waste containing this compound?

A5: Waste disposal should be carried out in accordance with local, state, and federal regulations. It is recommended to dispose of the contents and container at an approved waste disposal plant.[1][4] Do not allow the material to enter drains or water courses.

Troubleshooting Guide

| Problem | Possible Cause | Recommended Solution |

| Low reaction yield or incomplete reaction | Degradation of the starting material. | Store the compound under recommended conditions (cool, dry, dark). Check for signs of degradation (discoloration). Consider using a freshly opened container. |

| Inappropriate reaction conditions. | The presence of both chloro and iodo groups, along with a chloromethyl group, offers various reaction pathways. Optimize reaction parameters such as temperature, solvent, and catalyst. | |

| Presence of moisture. | Ensure all glassware is dry and use anhydrous solvents, as the compound may be sensitive to moisture. | |

| Formation of unexpected byproducts | Side reactions involving the chloromethyl group. | The chloromethyl group is susceptible to nucleophilic attack. Protect other functional groups in your substrate if necessary. Adjust reaction conditions to favor the desired transformation. |

| Degradation of the compound under reaction conditions. | Similar chloromethyl compounds can undergo oxidation.[7] Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). | |

| Discoloration of the compound upon storage | Decomposition due to light or air exposure. | Store in an amber vial or a container protected from light. Ensure the container is tightly sealed and consider flushing with an inert gas before sealing. |

| Reaction with impurities. | Ensure the storage container is clean and free of contaminants. |

Experimental Protocols

General Handling Protocol:

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[1]

-

Wash hands thoroughly after handling.[1]

-

Keep the container tightly closed when not in use.[1]

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

Visualizations

References

- 1. fishersci.com [fishersci.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. 1-(Chloromethyl)-2-iodobenzene 59473-45-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 1-(Chloromethyl)-2-iodobenzene | C7H6ClI | CID 101064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 4-Chloro-2-(chloromethyl)-1-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three potential synthetic routes to 4-Chloro-2-(chloromethyl)-1-iodobenzene, a valuable intermediate in pharmaceutical and chemical synthesis. The comparison focuses on reaction yields, conditions, and potential challenges, supported by available experimental data for analogous transformations.

Executive Summary

Three plausible synthetic pathways to this compound have been evaluated:

-

Route A: Chloromethylation of 4-chloro-1-iodobenzene. This direct approach introduces the chloromethyl group onto the pre-functionalized aromatic ring.

-

Route B: Iodination of 4-chloro-2-chloromethylbenzene. This route involves the late-stage introduction of the iodine atom onto a chloromethylated benzene derivative.

-

Route C: Side-chain Chlorination of 4-chloro-2-methyl-1-iodobenzene. This pathway relies on the functionalization of a methyl group on a pre-existing chloro-iodotoluene scaffold.

The selection of an optimal route will depend on factors such as starting material availability, desired yield, and tolerance for specific reaction conditions and potential byproducts.

Comparative Data of Synthetic Routes

| Parameter | Route A: Chloromethylation | Route B: Iodination | Route C: Side-chain Chlorination |

| Starting Material | 4-Chloro-1-iodobenzene | 4-Chloro-2-chloromethylbenzene | 4-Chloro-2-methyl-1-iodobenzene |

| Key Transformation | Blanc-Quelet Reaction | Electrophilic Aromatic Substitution | Radical Halogenation |

| Typical Reagents | Paraformaldehyde, HCl, ZnCl₂ | N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA) | N-Chlorosuccinimide (NCS), Benzoyl peroxide (BPO) |

| Reported Yield (Analogous Reactions) | Low to Moderate (Highly substrate dependent, potentially <10% for deactivated arenes)[1] | Moderate to High (Can be highly regioselective with appropriate reagents)[2] | High (Generally efficient for benzylic chlorination)[3] |

| Reaction Time (Analogous Reactions) | Several hours to overnight | 1 - 24 hours | 1 - 8 hours |

| Potential Byproducts | Di(chloromethyl) ether (carcinogenic), diarylmethane derivatives, isomeric products[4][5] | Di-iodinated products, other regioisomers | Dichlorinated and trichlorinated side-chain products, ring-chlorinated byproducts[6] |

| Key Challenges | Low reactivity of the deactivated substrate, formation of hazardous byproducts, potential for low regioselectivity. | Controlling regioselectivity due to two directing groups, potential for over-iodination. | Over-chlorination of the side chain, potential for competing ring chlorination under certain conditions. |

Detailed Experimental Protocols (Based on Analogous Reactions)

Route A: Chloromethylation of 4-chloro-1-iodobenzene (Blanc-Quelet Reaction)

Principle: This reaction introduces a chloromethyl group onto an aromatic ring via electrophilic aromatic substitution using formaldehyde and hydrogen chloride, typically catalyzed by a Lewis acid like zinc chloride.[4]

Experimental Protocol (General Procedure for Deactivated Arenes): To a stirred solution of 4-chloro-1-iodobenzene in a suitable solvent (e.g., 1,2-dichloroethane), paraformaldehyde and a catalytic amount of anhydrous zinc chloride are added. The mixture is cooled in an ice bath, and a stream of dry hydrogen chloride gas is bubbled through the solution for several hours while maintaining the low temperature. The reaction is then allowed to warm to room temperature and stirred overnight. After completion, the reaction is quenched with ice-water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product, which is then purified by chromatography or distillation.

Caution: This reaction may produce the highly carcinogenic byproduct bis(chloromethyl) ether. Appropriate safety precautions must be taken.[4]

Route B: Iodination of 4-chloro-2-chloromethylbenzene

Principle: This method involves the electrophilic iodination of the aromatic ring. The regioselectivity is directed by the existing chloro and chloromethyl substituents. Reagents like N-iodosuccinimide (NIS) in the presence of an acid catalyst are commonly used for this transformation.[2]

Experimental Protocol (General Procedure for Iodination with NIS): To a solution of 4-chloro-2-chloromethylbenzene in a solvent such as acetonitrile or dichloromethane, N-iodosuccinimide is added, followed by a catalytic amount of an acid, such as trifluoroacetic acid. The reaction mixture is stirred at room temperature for a period of 1 to 24 hours, with the progress monitored by TLC. Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with aqueous sodium thiosulfate solution, water, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Route C: Side-chain Chlorination of 4-chloro-2-methyl-1-iodobenzene

Principle: This reaction proceeds via a free radical mechanism, where a chlorine radical abstracts a hydrogen atom from the benzylic methyl group, followed by reaction with a chlorine source to form the chloromethyl group. This is typically achieved using reagents like N-chlorosuccinimide (NCS) with a radical initiator or by using chlorine gas under UV irradiation.[3]

Experimental Protocol (General Procedure for Radical Chlorination with NCS): A mixture of 4-chloro-2-methyl-1-iodobenzene, N-chlorosuccinimide, and a catalytic amount of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride or benzene is refluxed for several hours. The reaction progress is monitored by TLC or GC. After the reaction is complete, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is then washed with aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting crude product is purified by distillation or column chromatography.

Logical Comparison of Synthetic Routes

The choice between these synthetic routes involves a trade-off between the timing of the introduction of the key functional groups and the associated challenges.

Caption: Comparison of three synthetic routes to this compound.

Conclusion

Based on the analysis of analogous reactions, Route C (Side-chain Chlorination) appears to be the most promising approach for the synthesis of this compound. Benzylic chlorination is generally a high-yielding and selective reaction. The starting material, 4-chloro-2-methyl-1-iodobenzene, should be accessible, and the reaction conditions are relatively mild.

Route B (Iodination) presents a viable alternative, especially if regioselectivity can be effectively controlled. Modern iodination methods offer good yields and selectivity, which could make this an attractive option.

Route A (Chloromethylation) is likely the least favorable due to the deactivating nature of the starting material, which would probably lead to low yields. The significant safety concern associated with the potential formation of a carcinogenic byproduct also detracts from its practicality.

Further experimental validation is recommended to determine the optimal conditions and yields for each of these routes for the specific synthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzyl chloride synthesis by chlorination or substitution [organic-chemistry.org]

- 4. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. mdpi.com [mdpi.com]

A Comparative Guide to Validating the Purity of 4-Chloro-2-(chloromethyl)-1-iodobenzene by High-Performance Liquid Chromatography

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 4-Chloro-2-(chloromethyl)-1-iodobenzene, a key building block in organic synthesis. Experimental data and detailed protocols are presented to support the objective comparison.

Comparison of Analytical Methods for Purity Determination

The purity of this compound can be assessed using various analytical techniques. While each method offers distinct advantages, HPLC is often the preferred method due to its high resolution, sensitivity, and quantitative accuracy. A summary of the comparison is presented in the table below.

| Analytical Method | Principle | Advantages | Limitations | Typical Application |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | High resolution for complex mixtures, high sensitivity with UV detection, accurate quantification, method adaptable to various compounds. | Requires method development, higher cost of instrumentation and solvents. | Primary choice for purity determination and impurity profiling. |

| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Excellent for volatile and thermally stable compounds, high resolution. | Not suitable for non-volatile or thermally labile compounds without derivatization. | Analysis of volatile impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Provides detailed structural information, can be used for quantification (qNMR). | Lower sensitivity compared to HPLC, complex spectra for mixtures, higher instrument cost. | Structural confirmation and quantification of major components. |

| Mass Spectrometry (MS) | Ionization of chemical species and sorting of the ions based on their mass-to-charge ratio. | High sensitivity and specificity, provides molecular weight information. | Often coupled with a separation technique (e.g., LC-MS, GC-MS) for complex mixtures, quantification can be challenging without standards. | Identification of impurities and confirmation of molecular weight. |

| Melting Point Analysis | Determination of the temperature at which a solid becomes a liquid. | Simple and inexpensive. | Not suitable for liquids or amorphous solids, impurities can depress and broaden the melting range, not a quantitative method. | Preliminary assessment of purity. |

Recommended HPLC Protocol for Purity Analysis

This section outlines a detailed protocol for the validation of this compound purity using reverse-phase HPLC. This method is based on established principles for the analysis of halogenated aromatic compounds.[1][2][3][4]

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for good separation of aromatic compounds.[3]

-

Mobile Phase:

-

Solvent A: Water (HPLC grade)

-

Solvent B: Acetonitrile (HPLC grade)

-

-

Sample Diluent: Acetonitrile or a mixture of acetonitrile and water.

-

Standard: A well-characterized reference standard of this compound.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase | Gradient elution with Acetonitrile and Water |

| Gradient Program | 0-2 min: 50% B; 2-15 min: 50-90% B; 15-20 min: 90% B; 20-22 min: 90-50% B; 22-25 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm[5] |

| Injection Volume | 10 µL |

Sample and Standard Preparation

-

Standard Preparation: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 10 mL of diluent to obtain a concentration of approximately 1 mg/mL. Further dilute as necessary.

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.

-

Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Data Analysis

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For higher accuracy, a calibration curve can be constructed using a series of standard solutions of known concentrations.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the processes involved, the following diagrams have been generated using Graphviz.

References

- 1. High-performance liquid chromatographic determination of m-iodobenzylguanidine in urine of cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzene, 4-(chloromethyl)-1,2-dimethyl- | SIELC Technologies [sielc.com]